molecular formula C22H18BrN5O2 B2509296 N-(4-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326929-50-3

N-(4-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2509296
CAS No.: 1326929-50-3
M. Wt: 464.323
InChI Key: DAAPQZRRVXCASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18BrN5O2 and its molecular weight is 464.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound featuring a triazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological activity, including its potential applications in treating diseases such as cancer and infectious diseases.

The compound's molecular formula is C22H18BrN5O2C_{22}H_{18}BrN_5O_2, with a molecular weight of 464.3 g/mol. Its structure includes a triazole moiety, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC22H18BrN5O2
Molecular Weight464.3 g/mol
CAS Number1326879-14-4

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various triazole hybrids, including this compound. The compound exhibited notable cytotoxicity against non-small cell lung cancer (NSCLC) cells with an IC50 value of approximately 6.06 µM .

Mechanism of Action:
The biological evaluation indicated that the compound induces apoptosis in cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) and upregulation of LC3 and γ-H2AX proteins, which are markers associated with autophagy and DNA damage response respectively .

Antitrypanosomal Activity

In addition to anticancer effects, the compound has shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays revealed that triazole derivatives had IC50 values significantly lower than traditional treatments, indicating their potential as effective antitrypanosomal agents .

In Vitro Studies:
The studies involved treating 3D cardiac spheroids infected with T. cruzi, demonstrating reduced parasite load and suggesting good drug diffusion and efficacy in a complex biological environment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole compounds. Modifications to the triazole ring or substituents on the benzyl group can significantly influence potency and selectivity against various targets.

ModificationEffect on Activity
Bromine SubstitutionIncreased potency against cancer cells
Methoxy GroupEnhanced solubility and bioavailability

Case Studies

  • Study on Anticancer Effects : A comprehensive evaluation of triazole hybrids indicated that compounds with specific substitutions on the triazole ring exhibited enhanced anticancer activity. The study emphasized that this compound was among the most potent candidates .
  • Antitrypanosomal Evaluation : In a comparative study against established treatments for Chagas disease, this compound demonstrated superior efficacy in reducing parasite viability in vitro compared to Benznidazole (Bz), suggesting its potential as a novel therapeutic agent .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN5O2/c1-30-19-4-2-3-18(13-19)28-21(16-9-11-24-12-10-16)20(26-27-28)22(29)25-14-15-5-7-17(23)8-6-15/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAPQZRRVXCASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Br)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.